[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
The compound’s name suggests it is a complex organic molecule with multiple functional groups, including hydroxy, methoxy, and carboxylate groups. It appears to have several stereocenters, indicating it may exist in multiple stereoisomers.
Synthesis Analysis
Without specific information, it’s hard to provide a synthesis route. However, the synthesis of such a compound would likely involve multiple steps, each introducing a new functional group or stereocenter.Molecular Structure Analysis
The compound’s structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which can provide information about its atomic arrangement and the configuration of its stereocenters.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, its hydroxy groups might be deprotonated under basic conditions, or its carboxylate group might react with acid to form a carboxylic acid.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its solubility, melting point, and stability, could be determined using various analytical techniques.Safety And Hazards
The compound’s safety profile would need to be assessed through toxicity studies. Its hazards would depend on factors like its reactivity and the nature of its degradation products.
Future Directions
Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its biological activity, or developing applications based on its properties.
properties
IUPAC Name |
[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O16/c1-36-15-6-11(2-4-12(15)28)3-5-18(31)37-10-17-20(33)21(34)25(40-17)41-23-14(30)9-38-24(22(23)35)39-16(8-27)19(32)13(29)7-26/h2-7,13-14,16-17,19-25,27-30,32-35H,8-10H2,1H3/b5-3+/t13-,14+,16+,17-,19+,20-,21+,22+,23-,24-,25?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXREVQVZCYAIE-IGBVEJJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H](C(O2)O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
CAS RN |
102339-98-0 | |
Record name | O-(5-O-(Feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102339980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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